![molecular formula C13H10ClNO3S B14135923 2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- CAS No. 64215-10-7](/img/structure/B14135923.png)
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a sulfinyl group attached to a 3-chlorophenylmethyl moiety at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the 3-Chlorophenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxylic acid: Lacks the sulfinyl and chlorophenylmethyl groups, making it less reactive.
3-Chlorobenzoic acid: Contains a carboxylic acid group and a chlorophenyl group but lacks the pyridine ring and sulfinyl group.
Sulfinylbenzene: Contains a sulfinyl group attached to a benzene ring but lacks the pyridine ring and carboxylic acid group.
Uniqueness
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- is unique due to the combination of its pyridine ring, carboxylic acid group, sulfinyl group, and chlorophenylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.
Propiedades
Número CAS |
64215-10-7 |
|---|---|
Fórmula molecular |
C13H10ClNO3S |
Peso molecular |
295.74 g/mol |
Nombre IUPAC |
5-[(3-chlorophenyl)methylsulfinyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3S/c14-10-3-1-2-9(6-10)8-19(18)11-4-5-12(13(16)17)15-7-11/h1-7H,8H2,(H,16,17) |
Clave InChI |
SWDSORHVGSGWCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CS(=O)C2=CN=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


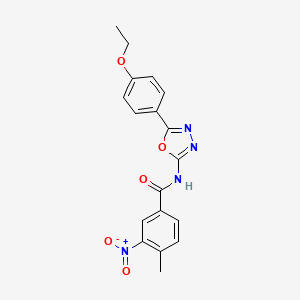
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
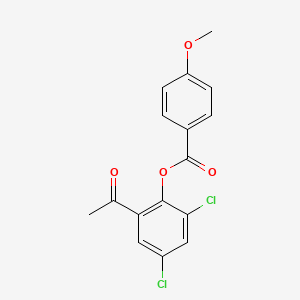
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)
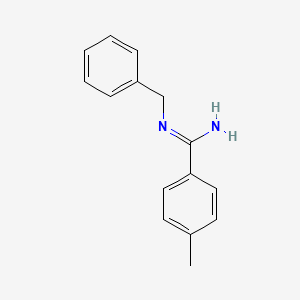
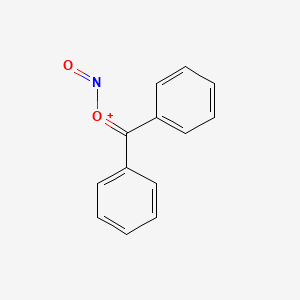


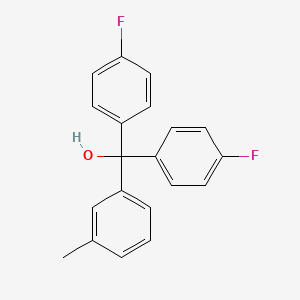

![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)

